(-)-Rosthornin A; Isodopharicin C
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Overview
Description
(-)-Rosthornin A; Isodopharicin C: is a naturally occurring compound known for its unique chemical structure and biological activities. It has been isolated from various natural sources and has shown potential in various scientific research fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Rosthornin A; Isodopharicin C involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as cyclization, oxidation, and reduction to form the final compound. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of the reaction conditions and the use of industrial-grade equipment. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (-)-Rosthornin A; Isodopharicin C undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, (-)-Rosthornin A; Isodopharicin C is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
Mechanism of Action
The mechanism of action of (-)-Rosthornin A; Isodopharicin C involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- Dopharicin A
- Rosthornin B
- Isodopharicin B
Comparison: (-)-Rosthornin A; Isodopharicin C is unique due to its specific chemical structure and the presence of certain functional groups that are not found in similar compounds. This uniqueness contributes to its distinct biological activities and potential applications. Compared to Dopharicin A and Rosthornin B, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H32O5 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(1R,5R,9R,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15?,16?,17?,19-,20+,21+,22-/m0/s1 |
InChI Key |
PYPRWTSCIQSVKE-DEJOXTEMSA-N |
Isomeric SMILES |
CC(=O)OC1C[C@@]2(C[C@]3(C1[C@@]4(CCC[C@@](C4CC3)(C)CO)C)C(=O)C2=C)O |
Canonical SMILES |
CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O |
Origin of Product |
United States |
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